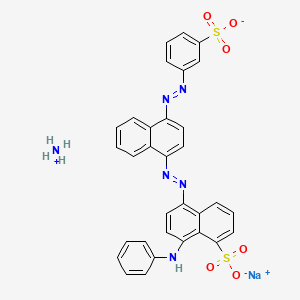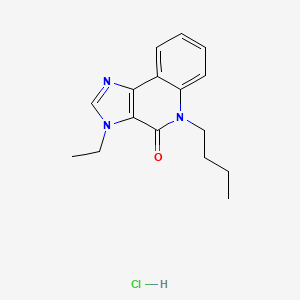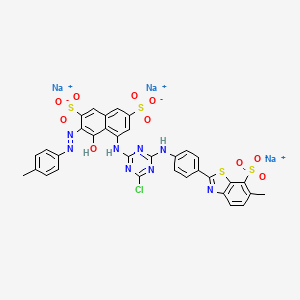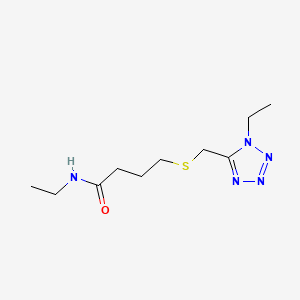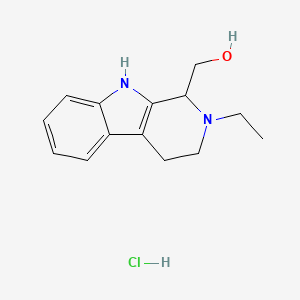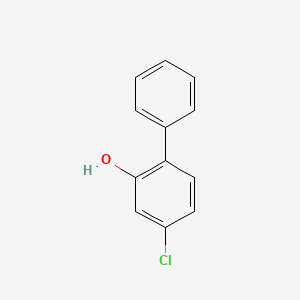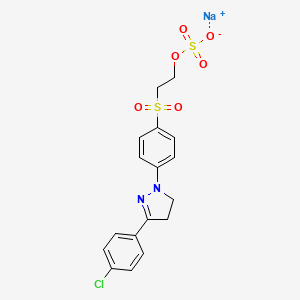
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thienylamine core, substituted with a hydroxyphenylthio group and dimethylamine functionality. The hemioxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate typically involves multi-step organic reactions. One common approach is the asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using recombinant carbonyl reductases . The reaction conditions often involve the use of NADPH-dependent carbonyl reductase and glucose dehydrogenase to achieve high yield and enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the biocatalytic system to enhance reaction efficiency. The use of fusion enzymes, such as CR2-L-GDH, has been shown to improve cofactor regeneration and catalytic efficiency, resulting in higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group in the precursor can be reduced to form the corresponding alcohol.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral drugs and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and solubility make it suitable for use in industrial processes, including the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include the inhibition of serotonin and norepinephrine reuptake, which contributes to its antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine: A key intermediate in the synthesis of duloxetine.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Uniqueness
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is unique due to its specific substitution pattern and the presence of the hemioxalate salt form, which enhances its stability and solubility. This makes it particularly valuable in the synthesis of chiral drugs and other complex organic molecules.
Properties
CAS No. |
134478-66-3 |
|---|---|
Molecular Formula |
C28H32N2O6S4 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
3-[2-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)9-13-12(6-7-16-13)17-11-5-3-4-10(15)8-11;3-1(4)2(5)6/h2*3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
JQJIDDDKVYSLFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


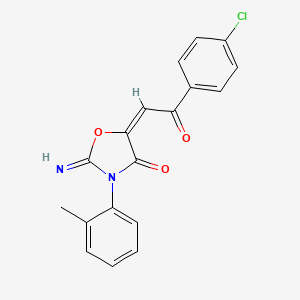
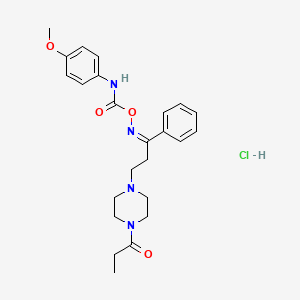
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)

